Hexabromocyclodecane

Übersicht

Beschreibung

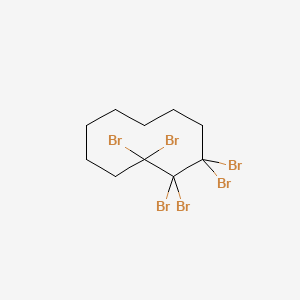

Hexabromocyclododecane is a brominated flame retardant widely used in various industrial applications. It consists of twelve carbon atoms, eighteen hydrogen atoms, and six bromine atoms arranged in a cyclic structure. This compound is primarily utilized in extruded and expanded polystyrene foam for thermal insulation in construction. Additionally, it is found in upholstered furniture, automobile interior textiles, car cushions, insulation blocks in trucks, packaging materials, video cassette recorder housings, and electronic equipment .

Vorbereitungsmethoden

Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine to cyclododecatriene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a temperature range of 50-70°C and using a catalyst like iron or aluminum bromide to facilitate the bromination process .

Industrial production of hexabromocyclododecane involves large-scale bromination reactors where cyclododecatriene is continuously fed and reacted with bromine. The product is then purified through crystallization and filtration to obtain the desired compound .

Analyse Chemischer Reaktionen

Hexabromocyclododecane undergoes several types of chemical reactions, including:

Oxidation: Hexabromocyclododecane can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of hexabromocyclododecane can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Hexabromocyclododecane can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium hydroxide.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Research has extensively documented the toxicological effects of HBCD on various biological systems. A notable study indicated that HBCD exposure can lead to increased production of pro-inflammatory cytokines IL-1β and IL-6 from immune cells, suggesting potential implications for chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Human Health Risk Assessment

A case study employed tiered testing methodologies to assess human health risks associated with HBCD exposure. This approach utilized in vitro, in silico, and in vivo studies to evaluate health hazards progressively. The results indicated significant biological perturbations consistent across different testing tiers, highlighting the compound's potential health risks .

Environmental Impact Studies

HBCD's persistence in the environment has been a focal point of research. Studies have shown that it bioaccumulates in wildlife and can be found in human tissues, raising concerns about long-term exposure effects . Research also indicates that HBCD can disrupt endocrine functions, affecting hormonal systems in animals .

Case Study on Plant Exposure

A study investigated the effects of HBCD on maize plants, revealing that exposure resulted in decreased germination rates and alterations in metabolic pathways. The highest concentrations of HBCD were found in plant roots, indicating significant uptake and potential ecological impacts .

Risk Assessment Framework

The tiered testing framework applied to HBCD involved comparing bioactivity-exposure ratios (BERs) across different testing tiers. The findings demonstrated alignment between lower-tier tests (in vitro) and higher-tier tests (in vivo), reinforcing the need for comprehensive risk assessments when evaluating chemical safety .

Summary of Applications

Wirkmechanismus

Hexabromocyclododecane exerts its flame retardant effects by generating bromine radicals when exposed to heat. These bromine radicals interfere with the combustion process, effectively reducing the material’s flammability . Additionally, hexabromocyclododecane has been shown to interact with steroid hormone receptors, exhibiting anti-androgen activity and acting as an aromatase inhibitor. These interactions suggest that hexabromocyclododecane can function as an endocrine disruptor, affecting the hormonal system and causing neuronal changes in animals .

Vergleich Mit ähnlichen Verbindungen

Hexabromocyclododecane is often compared with other brominated flame retardants, such as:

Decabromodiphenyl ether (decaBDE): Another widely used brominated flame retardant, decabromodiphenyl ether is primarily used in plastics and textiles.

Tetrabromobisphenol A (TBBPA): This compound is used as a flame retardant in electronic equipment and printed circuit boards.

Polybrominated diphenyl ethers (PBDEs): These compounds are used in various applications, including electronics and textiles.

Hexabromocyclododecane is unique due to its high bromine content and its effectiveness as a flame retardant in polystyrene foams. Its persistence and potential environmental impact have led to regulatory measures to control its use and production .

Biologische Aktivität

Hexabromocyclododecane (HBCD) is a brominated flame retardant that has raised significant concerns regarding its biological activity and potential health effects. This article compiles detailed findings from various studies, case studies, and reviews to provide a comprehensive overview of HBCD's biological activity.

HBCD is classified as a persistent organic pollutant (POP) and is known for its high lipophilicity, which contributes to its bioaccumulation in living organisms. It has been detected in various environmental media, including water, soil, and biota, leading to concerns about its long-term ecological impacts . The compound exists in three stereoisomers: α-, β-, and γ-HBCD, with the α-isomer being the most prevalent due to its higher bioaccumulation potential .

1. Endocrine Disruption:

Research indicates that HBCD exhibits anti-androgenic activity and can inhibit aromatase, an enzyme critical for estrogen synthesis. This interaction with steroid hormone receptors suggests potential endocrine-disrupting effects . The bioaccumulation of HBCD in organisms may lead to developmental disruptions due to alterations in hormonal signaling pathways.

2. Toxicological Studies:

Toxicity studies have demonstrated that HBCD can cause significant biological perturbations:

- Liver Effects: In repeated dose toxicity studies on rats, increases in liver weights were observed, indicating possible enzyme induction and adaptation responses . Histopathological changes were minimal but noted at higher doses.

- Thyroid Effects: Increases in thyroid weights and decreases in serum concentrations of thyroid hormones (T4) were reported, suggesting thyroid disruption .

- Developmental Effects: In reproductive toxicity studies, HBCD exposure resulted in decreased body weights of offspring and delayed vaginal opening in female pups .

Case Studies and Research Findings

Case Study on Human Health Risk Assessment:

A tiered testing approach was employed to assess the human health risks associated with HBCD. This study utilized in vitro, in silico, and in vivo methodologies to identify health hazards. The results indicated a strong alignment of biological perturbations across different testing tiers, confirming the compound's hazardous nature .

Metagenomics Study:

A recent metagenomics study highlighted the degradation of HBCD by soil microbial communities. The study identified several bacterial taxa capable of metabolizing HBCD, emphasizing the importance of microbial processes in mitigating environmental HBCD levels . This degradation was influenced by the concentration of HBCD and the presence of additional carbon sources.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of HBCD:

| Study Type | Key Findings |

|---|---|

| Toxicological Studies | Increased liver and thyroid weights; developmental delays in offspring; dose-dependent toxicity. |

| Endocrine Disruption Studies | Anti-androgenic activity; inhibition of aromatase; potential for endocrine disruption. |

| Risk Assessment Case Study | Alignment of biological effects across testing tiers; confirmation of health hazards. |

| Metagenomics Study | Identification of bacterial taxa capable of degrading HBCD; implications for environmental remediation. |

Eigenschaften

IUPAC Name |

1,1,2,2,3,3-hexabromocyclodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br6/c11-8(12)6-4-2-1-3-5-7-9(13,14)10(8,15)16/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPTWLLWXYXFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(C(CCC1)(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180181 | |

| Record name | Cyclodecane, hexabromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25495-98-1 | |

| Record name | Cyclodecane, hexabromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.